molecular formula C7H9ClN2OS B3002823 2-Chloro-5-(oxan-4-yl)-1,3,4-thiadiazole CAS No. 1339133-93-5

2-Chloro-5-(oxan-4-yl)-1,3,4-thiadiazole

Cat. No.: B3002823
CAS No.: 1339133-93-5
M. Wt: 204.67
InChI Key: KRXCTFZQMXMLFE-UHFFFAOYSA-N
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Description

2-Chloro-5-(oxan-4-yl)-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with a chloro group and an oxan-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(oxan-4-yl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a chloro-substituted hydrazine with a suitable oxan-4-yl-containing precursor in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions to facilitate the formation of the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(oxan-4-yl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to form corresponding hydrazine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Products include various substituted thiadiazoles with different functional groups.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include hydrazine derivatives.

Scientific Research Applications

2-Chloro-5-(oxan-4-yl)-1,3,4-thiadiazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. The compound’s ability to interact with biological targets makes it a candidate for drug development.

    Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.

    Chemical Biology: It is used as a probe to study biological processes and pathways due to its ability to interact with specific enzymes and receptors.

    Industrial Applications: The compound is used as an intermediate in the synthesis of other valuable chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(oxan-4-yl)-1,3,4-thiadiazole involves its interaction with molecular targets such as enzymes and receptors. The chloro and oxan-4-yl groups contribute to the compound’s binding affinity and specificity. The thiadiazole ring can participate in hydrogen bonding and π-π interactions, enhancing its biological activity. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-(oxan-4-yl)-1,3,4-thiadiazole: Contains a chloro group and an oxan-4-yl group.

    2-Chloro-5-(methylthio)-1,3,4-thiadiazole: Contains a chloro group and a methylthio group.

    2-Chloro-5-(phenyl)-1,3,4-thiadiazole: Contains a chloro group and a phenyl group.

Uniqueness

This compound is unique due to the presence of the oxan-4-yl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility, stability, and interaction with biological targets compared to other similar compounds.

Properties

IUPAC Name

2-chloro-5-(oxan-4-yl)-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2OS/c8-7-10-9-6(12-7)5-1-3-11-4-2-5/h5H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRXCTFZQMXMLFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NN=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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